molecular formula C10H9Cl2NO B1279912 5-(Chloromethyl)-8-quinolinol hydrochloride CAS No. 4053-45-6

5-(Chloromethyl)-8-quinolinol hydrochloride

Cat. No.: B1279912
CAS No.: 4053-45-6
M. Wt: 230.09 g/mol
InChI Key: BDQGTRWOFVSOQX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-8-quinolinol hydrochloride is a useful research compound. Its molecular formula is C10H9Cl2NO and its molecular weight is 230.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

5-(Chloromethyl)-8-quinolinol hydrochloride has been explored for its potential in inhibiting corrosion, particularly of carbon steel in acidic environments. A study found that it acts as a mixed-type inhibitor, significantly reducing corrosion in hydrochloric acid solutions. This was attributed to the compound forming a protective film on the metal surface. The effectiveness of this compound was linked to its concentration, reaching up to 97% efficiency (Faydy et al., 2016).

Antimicrobial Activity

The compound has been utilized in synthesizing various derivatives for antimicrobial studies. One such study involved its condensation with other agents to produce metal chelates, which were then evaluated for their antimicrobial properties. These synthesized compounds showed significant activity against various microbial strains (Patel et al., 2009).

Metal Ion Complexing

Research has also focused on the use of this compound for the preparation of polyethers with metal-complexing abilities. These modified polymers showed promising results in forming stable complexes with various metal ions, indicating potential applications in areas like metal ion recovery or purification (Manolova et al., 1998).

Organic Synthesis

In organic chemistry, this compound has been instrumental in the synthesis of various organic compounds. It has been used in reactions with other chemicals to produce novel compounds with potential applications in different fields, including pharmaceuticals and material science. For example, its reaction with alcohols, amines, and other agents led to the creation of a range of 5-substituted derivatives of 8-quinolinol (Kolobielski, 1966).

Polymer Modification

The compound is used for modifying polymers, enhancing their properties for specific applications. For instance, one study discussed its use in creating polymers with 8-hydroxyquinoline ligands, which exhibited high thermal stability and fluorescence, potentially useful in the development of OLEDs (Qun-bo et al., 2007).

Properties

IUPAC Name

5-(chloromethyl)quinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGTRWOFVSOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884027
Record name 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4053-45-6
Record name 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4053-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4053-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83066
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)quinolin-8-ol hydrochloride
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Synthesis routes and methods I

Procedure details

A mixture of commercially available compound 10, 8-quinolinol (7.3 g, 50.29 mmol), 8 mL of 32% HCl in water, and 8 mL of 37% formaldehyde in water at 0° C. was treated with hydrogen chloride gas for 6 h. The solution was allowed to stand at room temperature for 2 h without stirring. The yellow solid obtained was collected on a filter, washed with 90% alcohol, and dried under vacuum to give 5-chloromethyl-8-quinolinol hydrochloride 11 as yellow solid (9.0 g, 77.78%). 1H NMR of HCl salt (400 MHz, DMSO) δ ppm 5.30 (s, 2H), 7.49-7.51 (d, 1H, J=8 Hz), 7.83-7.85 (d, 1H, J=8 Hz), 8.08-8.12 (dd, 1H, J1=5.6 Hz, J2=8.8), 9.098-9.110 (d, 1H, J=4.8 Hz), 9.193-9.213 (d, 1H, J=8 Hz)
[Compound]
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Synthesis routes and methods II

Procedure details

A mixture of 14.6 g (0.1 mol) of 8-quinolinol, 16 mL of 32% HCl in water, and 16 mL (0.1 mL) of 37% formaldehyde in water at 0° C. was treated with hydrogen chloride gas for 6 h. The solution was allowed to stand at room temperature for 2 h without stirring. The yellow solid obtained was collected on a filter, washed with 90% alcohol and dried under vacuum to give 5-chloromethyl-8-quinolinol hydrochloride A (19.0 g, 98%): 1H NMR (250 MHz, CDCl3, δ) 5.32 (s, 2H), 7.53 (m, 1H), 7.85 (m, 2H), 8.12 (m, 1H), 9.12 (m, 1H), 9.28 (m, 1H).
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14.6 g
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16 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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